1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Bioconjugation Linker Chemistry PROTAC Synthesis

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS 131274-17-4) is a heterobifunctional crosslinker comprising a thiol-reactive maleimide, a short polyethylene glycol (PEG2) spacer, and a terminal primary amine protected as the trifluoroacetate (TFA) salt. With a molecular weight of 298.22 g/mol, this discrete, single-compound PEG linker is distinguished from polydisperse PEG reagents.

Molecular Formula C10H13F3N2O5
Molecular Weight 298.22 g/mol
CAS No. 131274-17-4
Cat. No. B1375570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate
CAS131274-17-4
Molecular FormulaC10H13F3N2O5
Molecular Weight298.22 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H12N2O3.C2HF3O2/c9-3-5-13-6-4-10-7(11)1-2-8(10)12;3-2(4,5)1(6)7/h1-2H,3-6,9H2;(H,6,7)
InChIKeyUJHVUJSQURGBAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS 131274-17-4): Procurement-Relevant Profile for a Discrete PEG2-Maleimide-Amine TFA Salt


1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate (CAS 131274-17-4) is a heterobifunctional crosslinker comprising a thiol-reactive maleimide, a short polyethylene glycol (PEG2) spacer, and a terminal primary amine protected as the trifluoroacetate (TFA) salt . With a molecular weight of 298.22 g/mol, this discrete, single-compound PEG linker is distinguished from polydisperse PEG reagents. It is primarily employed as a non-cleavable linker in bioconjugation workflows for antibody-drug conjugates (ADCs), PROTACs, and modified oligonucleotides, where precise stoichiometric control is critical .

Why Generic Maleimide-PEG-Amine Substitution Fails for CAS 131274-17-4: The Critical Role of Counterion and PEG Length in Conjugate Performance


Indiscriminate substitution among maleimide-PEG-amine linkers is not scientifically justifiable. The TFA counterion of CAS 131274-17-4 directly impacts solubility, reactivity, and purification profiles compared to the free base or hydrochloride salts. For instance, the predicted pKa of the amine (8.74) dictates protonation state and nucleophilicity, making the TFA salt advantageous for organic-phase reactions where HCl salts precipitate or require additional base . Furthermore, linker length is a performance-critical variable. Published evidence demonstrates that altering PEG linker length by even a few ethylene oxide units can reduce ADC cytotoxicity by an order of magnitude due to steric hindrance effects on linker cleavage [1]. Therefore, replacing the discrete PEG2 spacer with a PEG4 or PEG1 analog without re-optimizing the entire conjugate assembly is a high-risk procurement decision.

Quantitative Differentiation Guide for 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione TFA (CAS 131274-17-4) vs. Closest Analogs


Counterion Identity Defines the Amine State: TFA Salt vs. Free Base vs. HCl Salt

The procurement of CAS 131274-17-4 as a defined TFA salt, rather than the free base (CAS 660843-22-1) or HCl salt (CAS 1629740-54-0), is critical for reproducible reactivity. The molecular weight of the TFA salt is 298.22 g/mol, compared to 228.25 g/mol for the free base, a 30% mass difference that directly affects stoichiometric calculations for conjugation [1]. The HCl salt introduces a chloride counterion that can interfere with certain palladium-catalyzed bioconjugation reactions or form insoluble complexes, while the free base is more prone to oxidation and requires careful handling. The TFA salt offers a balance of enhanced organic solubility and a non-nucleophilic counterion that does not compete in NHS ester or carboxylic acid coupling steps.

Bioconjugation Linker Chemistry PROTAC Synthesis

Discrete PEG2 Linker Length: Impact on ADC Cytotoxicity Compared to Longer Linkers

In a controlled study of homogeneous trastuzumab-MMAE ADCs, a 'short' branched linker lacking a PEG4 extension produced a conjugate that was an order of magnitude less cytotoxic (IC50 ~10-fold higher) than its 'long' counterpart containing an additional PEG4 fragment, despite identical HER2 affinity [1]. While this study used branched linkers rather than the linear PEG2-amine of CAS 131274-17-4, the underlying principle—that linker spacer length critically governs intracellular payload release efficiency—is directly transferable. The discrete PEG2 spacer (approximately 8-atom chain) provides a defined, compact geometry that may be optimal for certain protein targets or payloads where minimal steric bulk is required, but detrimental for others where longer spacers facilitate enzyme access.

Antibody-Drug Conjugates Linker Engineering Cytotoxicity

Purity Specification and Batch Consistency for Reproducible Conjugation

Commercial suppliers of CAS 131274-17-4 report a purity of ≥97% by HPLC (e.g., Achemblock) and ≥95% by NMR/HPLC (Bidepharm) . This purity level exceeds the typical ≥90-95% specification of generic PEG-amine TFA salts. Purity is directly correlated with maleimide-thiol conjugation efficiency: an impurity of 5% versus 3% can reduce the effective reactive maleimide concentration, leading to sub-stoichiometric conjugation and requiring extensive post-conjugation purification to remove unconjugated payload.

Quality Control Conjugation Efficiency Procurement Standards

Documented Application in Oligonucleotide-GalNAc Conjugates for HBV Therapy

CAS 131274-17-4 is explicitly utilized as a key intermediate in the synthesis of GalNAc-modified antisense oligonucleotides targeting Hepatitis B Virus (HBV), as described in patent WO2019053661A2 [1]. The TFA-protected amine enables selective conjugation under controlled conditions, while the maleimide provides a thiol-reactive handle for site-specific attachment. This application distinguishes it from analogous linkers like Mal-PEG2-OSu (NHS ester), which would react non-selectively with lysine residues on the oligonucleotide cargo. The patent demonstrates that conjugate products derived from this TFA salt intermediate showed in vitro efficacy in suppressing HBV replication.

Oligonucleotide Therapeutics GalNAc Conjugation Antisense Therapy

Optimal Application Scenarios for 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione TFA (CAS 131274-17-4) Based on Differential Evidence


Site-Specific Protein-Drug Conjugation Requiring Precise Stoichiometry

The exact molecular formula and high purity (≥97%) of the TFA salt enable accurate molar calculations, a non-negotiable requirement for generating homogeneous conjugates with defined drug-to-antibody ratios (DAR). The non-nucleophilic TFA counterion avoids side reactions during amide bond formation with activated carboxyl groups, as established in linker chemistry best practices .

Synthesis of GalNAc-Conjugated Therapeutic Oligonucleotides

This compound is a documented synthetic intermediate in the patented preparation of GalNAc-modified antisense oligonucleotides for HBV. Its use directly follows the disclosed route in WO2019053661A2, providing researchers with a validated path for clinical candidate development [1].

PROTAC Linker Screening Where Compact Spacer Geometry Is Hypothesized to Enhance Ternary Complex Formation

The short, discrete PEG2 spacer may minimize linker-induced conformational flexibility, potentially favoring ternary complex formation in PROTAC systems. Given the established class-level evidence that linker length profoundly impacts degrader activity, the PEG2 scaffold serves as a critical early screening probe to interrogate linker-length-activity relationships [2].

Bioconjugation in Organic Solvent-Dominant Reaction Systems

The TFA salt form exhibits superior solubility in organic solvents such as DCM, DMF, and THF compared to the HCl salt, which can have limited solubility in aprotic solvents. This property makes it the preferred form for solution-phase peptide modification and for reactions where anhydrous conditions are required [3].

Quote Request

Request a Quote for 1-(2-(2-Aminoethoxy)ethyl)-1H-pyrrole-2,5-dione 2,2,2-trifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.